Methyl tricosanoate

Overview

Description

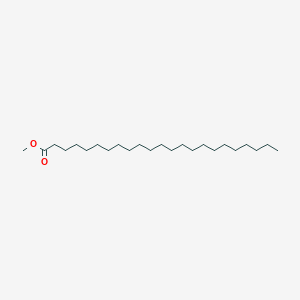

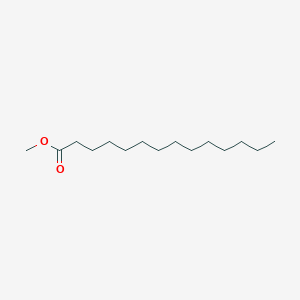

Methyl tricosanoate, also known as Tricosanoic acid methyl ester, is a fatty acid methyl ester (FAME) form of tricosanoic acid . This odd-numbered long-chain fatty acid methyl ester is atypical in many biological systems, making it valuable as a biomarker . It has been found in samples of peanut butter and potential fingerprint residue .

Synthesis Analysis

Methyl tricosanoate can be synthesized through a multi-step reaction with two steps: 1) potassium permanganate; acetone, and 2) sulfuric acid .Molecular Structure Analysis

The molecular formula of Methyl tricosanoate is C24H48O2 . The InChI is 1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 . The Canonical SMILES is CCCCCCCCCCCCCCCCCCCCCCC(=O)OC .Chemical Reactions Analysis

There is limited information available on the chemical reactions involving Methyl tricosanoate .Physical And Chemical Properties Analysis

Methyl tricosanoate is a crystalline substance with a white color . Its molecular weight is 368.64 g/mol . The melting point ranges from 53 to 56 °C . The initial boiling point and boiling range is 408.9±8.0 °C .Scientific Research Applications

Agricultural Research

Methyl tricosanoate is used in agricultural research due to its role as a biomarker. It helps in the study of plant lipid metabolism and can be used to trace lipid biosynthesis pathways . Its presence in certain plants makes it a valuable tool for understanding plant biochemistry and improving crop lipid content.

Analytical Chemistry

In analytical chemistry, Methyl tricosanoate serves as an internal standard for gas chromatography (GC) methods. It’s particularly useful in the quantitative determination of fatty acid methyl esters (FAMEs) in various samples, ensuring accurate and reliable analysis .

Lipidomics Studies

Lipidomics, the large-scale study of pathways and networks of cellular lipids, employs Methyl tricosanoate as a reference compound. It’s used to identify and quantify lipid species, providing insights into the role of lipids in health and disease .

Metabolomics Research

In metabolomics, which focuses on the chemical processes involving metabolites, Methyl tricosanoate is utilized as a standard for profiling fatty acids. This aids in understanding metabolic changes in response to biological stimuli or genetic modification .

Biochemical Applications

Biochemically, Methyl tricosanoate is significant for its role in the study of fatty acid metabolism. It’s used in research applications that explore the synthesis and function of fatty acids in living organisms .

Pharmaceutical Quality Control

Methyl tricosanoate is employed as a pharmaceutical secondary standard. It’s used in quality control laboratories for method validation and calibration, ensuring the consistency and accuracy of pharmaceutical analyses .

Mechanism of Action

Target of Action

Methyl tricosanoate, also known as Tricosanoic acid methyl ester, is a fatty acid methyl ester (FAME) form of tricosanoic acid . This compound is atypical in many biological systems, making it valuable as a biomarker . It is naturally synthesized in certain plants and mammals, including humans, where it predominates as a skin lipid . It has been used as an internal standard to quantify fatty acids or fatty acid methyl esters (FAMEs) .

Biochemical Pathways

It’s worth noting that fatty acid methyl esters like Methyl tricosanoate are often used in metabolomic studies, which aim to provide a qualitative and quantitative description of biomolecules involved in different cellular regulatory pathways .

Safety and Hazards

Methyl tricosanoate may cause serious eye damage and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment . In case of fire, suitable extinguishing media include water spray, carbon dioxide (CO2), dry chemical, and alcohol-resistant foam .

Future Directions

There is limited information available on the future directions of Methyl tricosanoate .

Relevant Papers One relevant paper discusses the direct use of Methyl tricosanoate as an internal standard and overcoming a potential error in the quantitation of the omega-3 long-chain polyunsaturated fatty acids of marine oils as ethyl esters .

properties

IUPAC Name |

methyl tricosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-2/h3-23H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORKGRIRMPBCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179068 | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl tricosanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15548 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methyl tricosanoate | |

CAS RN |

2433-97-8 | |

| Record name | Methyl tricosanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricosanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL TRICOSANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V3POB2675 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary use of methyl tricosanoate in current research?

A1: Methyl tricosanoate is primarily utilized as an internal standard in gas chromatography, particularly for analyzing fatty acid methyl esters (FAMEs). [, , , ] This is due to its relatively high boiling point and its absence as a naturally occurring compound in many biological samples.

Q2: In what natural sources has methyl tricosanoate been identified?

A2: While not naturally occurring in its ester form, methyl tricosanoate is derived from tricosanoic acid, which has been found in various plant sources. Studies have identified methyl tricosanoate in the fruit of Celtis australis [], Tamarindus indica seeds [], and Sterculia tragacantha []. It has also been found in melinjo peel beverages. []

Q3: How does the structure of methyl tricosanoate affect its use as an internal standard in gas chromatography?

A3: Methyl tricosanoate (CH3(CH2)21COOCH3) is a saturated fatty acid methyl ester with a long hydrocarbon chain (C23:0). This structure results in a high boiling point, allowing for good separation from other FAMEs during GC analysis. [, , , ] Additionally, its absence in many natural samples minimizes interference with target compound detection.

Q4: Can you elaborate on the analytical methods used for the detection and quantification of methyl tricosanoate?

A4: Gas Chromatography coupled with Flame Ionization Detection (GC/FID) is the primary method used for analyzing methyl tricosanoate. [, , , ] This technique allows for the separation and quantification of different FAMEs, including methyl tricosanoate, based on their retention times and peak areas.

Q5: A study mentions the use of a Polyarc reactor in conjunction with FID for FAME analysis. What advantages does this approach offer?

A5: The Polyarc reactor, when used with FID, enables the accurate quantification of FAMEs without requiring individual correction factors for each compound. [] This simplifies the analysis and potentially enhances accuracy, as demonstrated by the reduced quantification error observed for C8 and C10 esters.

Q6: Has the application of methyl tricosanoate in determining oxidation kinetics of n-3 fatty acids been investigated?

A6: Yes, a study used methyl tricosanoate as an internal standard to monitor the degradation of n-3 fatty acids (C18:4n-3, C20:5n-3, and C22:6n-3) in mackerel oil subjected to high temperatures. [] This approach allowed researchers to determine the oxidation resistance of these fatty acids under accelerated oxidation conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)

![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B130073.png)